molecular formula C5H12ClNO B6267910 rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis CAS No. 2379905-31-2

rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis

Cat. No.: B6267910
CAS No.: 2379905-31-2
M. Wt: 137.6
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Description

rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers

Properties

CAS No.

2379905-31-2

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis typically involves the reaction of a suitable precursor with a chiral catalyst to ensure the formation of the desired stereoisomer. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a ketone or aldehyde.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

  • rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis
  • rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis
  • rac-(2R,3R)-2-cyclopropyl-3-methoxypyrrolidine hydrochloride, cis

Comparison: rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis is unique due to its specific stereochemistry and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and interactions with biological targets compared to other similar compounds. For example, the presence of a benzyl or propyl group in similar compounds may result in different binding affinities and pharmacological properties.

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